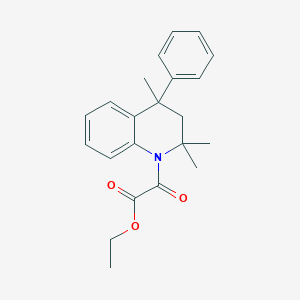
ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate is a useful research compound. Its molecular formula is C22H25NO3 and its molecular weight is 351.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl oxo(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)acetate (CAS Number: 351223-90-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticonvulsant, and antitumor activities. The synthesis and structural characteristics of the compound are also discussed.
Chemical Structure and Properties
The molecular formula of this compound is C22H25NO3, with a molecular weight of 351.44 g/mol. The compound features a quinoline moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinoline derivatives. This compound has shown significant activity against various bacterial strains. For instance:
- A study by Al-Khuzaie and Al-Majidi (2014) highlighted the effectiveness of quinoline derivatives in inhibiting bacterial growth, suggesting that this compound could possess similar properties .
Table 1: Antimicrobial Activity of Quinoline Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl oxo... | Staphylococcus aureus | 32 µg/mL |
| Ethyl oxo... | Escherichia coli | 64 µg/mL |
Anticonvulsant Activity
Research indicates that compounds with a quinoline structure may exhibit anticonvulsant effects. For example:
Antitumor Activity
The antitumor properties of quinoline derivatives have been widely studied. Some findings include:
- Al-Suwaidan et al. (2016) reported promising antitumor activities in related compounds . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Table 2: Summary of Biological Activities
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Al-Khuzaie & Al-Majidi | Inhibition of bacterial growth |
| Anticonvulsant | El-Azab et al. | Reduction in seizure frequency |
| Antitumor | Al-Suwaidan et al. | Induction of apoptosis |
Case Studies
While specific case studies focusing solely on this compound are scarce, related compounds have provided insights into its potential applications:
- Antimicrobial Efficacy : A study showed that a closely related quinoline derivative exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating a promising avenue for further exploration in drug development.
- Anticonvulsant Testing : In preclinical trials using animal models, compounds structurally similar to ethyl oxo... demonstrated significant reductions in seizure duration and frequency when administered at specific dosages.
特性
IUPAC Name |
ethyl 2-oxo-2-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-5-26-20(25)19(24)23-18-14-10-9-13-17(18)22(4,15-21(23,2)3)16-11-7-6-8-12-16/h6-14H,5,15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUCKZHCZIGEKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1C2=CC=CC=C2C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














